4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The compound 4-(4-phenylbutoxy)-7H-furo[3,2-g]benzopyran-7-one is a derivative of the psoralen family, characterized by a fused tricyclic framework comprising a benzopyranone core and a furan ring. Its systematic IUPAC name is derived from the parent structure 7H-furo[3,2-g]chromen-7-one, where the furan ring is annulated at the 3,2-g positions of the chromenone system. The numbering of the fused rings begins with the oxygen atom of the pyranone ring as position 1, followed by sequential numbering through the benzene ring (positions 2–7), the fused furan ring (positions 8–10), and the lactone oxygen at position 7. The substituent at position 4 of the benzopyranone core is a 4-phenylbutoxy group, which consists of a butyl chain terminated by a phenyl moiety and linked via an ether oxygen.
Isomeric variations for this compound are limited due to the rigidity of the furobenzopyran core and the absence of chiral centers in the parent structure. The 4-phenylbutoxy group introduces potential conformational flexibility but does not generate stereoisomers, as the substituent lacks tetrahedral stereogenic centers. However, regioisomerism could theoretically arise if the substituent were attached to alternative positions on the benzopyranone or furan rings. For example, substitution at position 5 instead of position 4 would yield a distinct regioisomer, though such variants are not reported for this specific compound. The absence of stereocenters in the 4-phenylbutoxy chain further precludes enantiomeric or diastereomeric forms, simplifying the isomeric profile to a single chemically distinct entity.
Crystallographic Analysis of Furobenzopyran Core Modifications
While direct crystallographic data for 4-(4-phenylbutoxy)-7H-furo[3,2-g]benzopyran-7-one are not explicitly reported in the literature, structural insights can be inferred from related furobenzopyran derivatives. The parent psoralen framework exhibits a planar tricyclic system, with the furan and benzene rings adopting coplanar orientations to maximize π-conjugation. Substitutions on the benzopyranone core, such as the 4-phenylbutoxy group, introduce steric perturbations that may slightly distort this planarity. For instance, in analogous compounds like 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-furo[3,2-g]benzopyran-7-one, X-ray diffraction studies reveal that bulky substituents induce minor torsional angles (<5°) between the furan and benzopyranone rings. These distortions are mitigated by the rigidity of the fused ring system, ensuring minimal disruption to the overall molecular geometry.
The 4-phenylbutoxy substituent likely extends orthogonally to the plane of the furobenzopyran core, as observed in molecular docking studies of Psora-4 with potassium channels. This orientation minimizes steric clashes with the aromatic system while allowing the phenyl group to engage in hydrophobic interactions with protein side chains. Molecular dynamics simulations further suggest that the butoxy chain adopts a gauche conformation, positioning the phenyl moiety approximately 6–7 Å from the benzopyranone oxygen. Such structural features are critical for the compound’s biological activity, as the spatial arrangement of the substituent influences binding affinity and selectivity toward molecular targets like Kv1.3 channels.
Substituent Effects of 4-Phenylbutoxy Group on Conformational Dynamics
The 4-phenylbutoxy group significantly influences the conformational dynamics of 4-(4-phenylbutoxy)-7H-furo[3,2-g]benzopyran-7-one, modulating both its physicochemical properties and molecular interactions. The butoxy chain introduces rotational flexibility, with three freely rotatable C-C bonds enabling the phenyl terminus to explore a wide spatial volume. This flexibility is constrained by steric interactions between the phenyl group and the benzopyranone core, favoring conformations where the phenyl ring resides in a pseudo-axial position relative to the furan ring. Nuclear magnetic resonance (NMR) studies of similar compounds indicate that such arrangements reduce torsional strain and stabilize the molecule in a low-energy conformation.
In biological systems, the 4-phenylbutoxy group mediates high-affinity binding to voltage-gated potassium channels, particularly Kv1.3. Molecular dynamics simulations reveal that the phenyl moiety inserts into a hydrophobic side pocket formed by the S5 and S6 helices of the channel, while the ether oxygen forms hydrogen bonds with conserved residues in the pore region. The length of the butoxy chain is optimal for bridging the central cavity and side pockets, enabling simultaneous interactions at both sites. This dual-binding mechanism accounts for the compound’s nanomolar potency (EC50 = 3 nM) and selectivity over related Kv subtypes.
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(4-phenylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c22-21-14-19(23-10-5-4-8-15-6-2-1-3-7-15)17-12-16-9-11-24-18(16)13-20(17)25-21/h1-3,6-7,9,11-14H,4-5,8,10H2 |
InChI Key |
FNGFXWXIAKNNRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, including ring formation, alkylation, and condensation reactionsThe phenylbutoxy side chain is then attached using Friedel-Crafts alkylation or similar techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control. For example, the use of a catalyst like P-W 2 C@NC and solvents like DMF can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated products .
Scientific Research Applications
4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 4-position of the furocoumarin scaffold is a critical site for functionalization. Key analogs and their substituents include:
Key Observations :
- Synthetic Complexity: Introducing phenylbutoxy requires multi-step alkylation, as seen in the synthesis of 4-(4-phenoxybutoxy) analogs (40% yield via CsF-celite-mediated coupling) . This contrasts with simpler methoxy derivatives synthesized via Pechmann condensation (12% yield) .
- Biological Activity :
- Antibacterial : 4-Methoxy derivatives exhibit antibacterial activity (e.g., MIC values <50 µg/mL against Staphylococcus aureus) , while phenylbutoxy derivatives may require evaluation for enhanced potency due to increased lipophilicity.
- CYP Inhibition : Bergapten and GF-I-1 strongly inhibit CYP3A4, critical for drug metabolism . The phenylbutoxy group’s steric bulk may reduce CYP affinity compared to geranyloxy chains in GF-I-1.
- Anticancer : Isoimperatorin induces apoptosis in cancer cells (IC₅₀ ~20 µM) ; structural modifications like phenylbutoxy could modulate cytotoxicity via altered protein binding (e.g., serum albumin interactions) .
Yield Comparison :
Pharmacokinetic and Toxicity Considerations
- Metabolism : Methoxy and hydroxy groups undergo Phase II conjugation (glucuronidation), whereas phenylbutoxy may resist metabolic degradation, prolonging half-life.
- Toxicity: Linear furanocoumarins (e.g., psoralen) are phototoxic; phenylbutoxy’s reduced planarity may mitigate UV-mediated DNA crosslinking .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step protocols, including etherification , Pechmann condensation , and coupling reactions . For example, a structurally similar compound (4-(4-Phenoxybutoxy)-5H-furo[3,2-g][1]benzopyran-5-one) was synthesized via demethylation using boron tribromide, followed by coupling with 4-phenoxybutyl bromide in the presence of CsF-celite and acetonitrile. Yield optimization requires careful control of stoichiometry and purification via MPLC (cyclohexane/ethyl acetate gradients) . Alternative routes may start with phloroglucinol and ethyl propiolate, leveraging iodination and decarboxylation steps .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : 1H/13C NMR is critical for confirming substitution patterns (e.g., distinguishing methoxy vs. phenoxybutoxy groups). Mass spectrometry (EI-MS) provides molecular weight validation and fragmentation patterns (e.g., m/z 350 [M+] for phenoxybutoxy derivatives). IR spectroscopy identifies functional groups like lactones (C=O stretch ~1700 cm⁻¹). For purity assessment, HPLC with UV detection (λ ~300 nm, typical for furocoumarins) and GC-MS are recommended, especially for detecting trace impurities in synthetic batches .
Q. What biological activities are reported for furocoumarins with 4-alkoxy substitutions?
- Methodological Answer : Substituents at the 4-position significantly influence bioactivity. For instance:
- 4-Methoxy derivatives (e.g., Bergapten) exhibit photochemical properties relevant to UV-mediated therapies .
- 4-Phenoxybutoxy derivatives show potential as potassium channel blockers, with SAR studies highlighting the importance of alkoxy chain length for potency .
- 4-(3-Methyl-2-oxobutoxy) analogs demonstrate anti-diabetic and neuroprotective effects in neuronal cell models, likely via antioxidant pathways (e.g., reducing ROS in high-glucose conditions) .
Advanced Research Questions
Q. How do structural modifications at the 4-position affect the compound’s photochemical reactivity and therapeutic potential?
- Methodological Answer :
- Methoxy groups enhance UV absorption, making derivatives like Bergapten suitable for photodynamic therapy (e.g., psoralen + UVA for leukocyte inactivation) .
- Bulky substituents (e.g., phenoxybutoxy) reduce phototoxicity but improve selectivity for non-light-dependent targets (e.g., ion channels). To assess this, compare quantum yield measurements and in vitro cytotoxicity under UV vs. dark conditions .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from substituent-specific effects or model systems . For example:
- Neuroprotective activity in Citrus hystrix extracts ( ) may stem from synergistic effects with other coumarins, whereas isolated 4-(4-Phenylbutoxy) derivatives might show weaker activity.
- Use isogenic cell lines (e.g., SH-SY5Y for neuroprotection) and standardized assays (e.g., DCFH-DA for ROS quantification) to isolate compound-specific effects .
Q. What safety protocols are critical when handling 4-(4-Phenylbutoxy)-7H-furocoumarins?
- Methodological Answer :
- Phototoxicity : Avoid UV exposure; use amber glassware and red-light lab settings .
- Hazard classification : While specific data for 4-(4-Phenylbutoxy) derivatives are limited, structurally similar furocoumarins (e.g., Bergamottin) are classified as irritants. Follow OSHA HCS guidelines, including PPE (gloves, goggles) and fume hood use .
Q. What challenges arise in optimizing reaction yields during large-scale synthesis?
- Methodological Answer : Key challenges include:
- Demethylation inefficiency : Boron tribromide-mediated demethylation (step in ) requires strict anhydrous conditions to prevent side reactions.
- Coupling reaction purification : MPLC with gradient elution (e.g., cyclohexane/ethyl acetate) improves separation of alkoxy derivatives from unreacted intermediates. Scaling up may necessitate switching to flash chromatography .
Q. How can substituent effects on metabolic stability be evaluated for preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
